molecular formula C15H13N3O4S2 B8747419 Methyl 7-(6-methoxypyridin-2-yl)-2-(methylsulfinyl)thieno[3,2-d]pyrimidine-6-carboxylate

Methyl 7-(6-methoxypyridin-2-yl)-2-(methylsulfinyl)thieno[3,2-d]pyrimidine-6-carboxylate

Cat. No. B8747419
M. Wt: 363.4 g/mol
InChI Key: UIOSLEWHIXLGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-(6-methoxypyridin-2-yl)-2-(methylsulfinyl)thieno[3,2-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C15H13N3O4S2 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-(6-methoxypyridin-2-yl)-2-(methylsulfinyl)thieno[3,2-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-(6-methoxypyridin-2-yl)-2-(methylsulfinyl)thieno[3,2-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H13N3O4S2

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 7-(6-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H13N3O4S2/c1-21-10-6-4-5-8(17-10)11-12-9(23-13(11)14(19)22-2)7-16-15(18-12)24(3)20/h4-7H,1-3H3

InChI Key

UIOSLEWHIXLGND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2=C(SC3=CN=C(N=C32)S(=O)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

24 mg of sodium bromide and 18 mg of sodium bromate are added, with stirring, to a suspension of 55 mg of methyl 7-(6-methoxypyridin-2-yl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate, prepared by analogy to the method described in example 5, (at 50%) in 2 ml of water, and then 6.5 μl of concentrated sulfuric acid are slowly added. The yellow suspension rapidly turns orange. After 2 h 30 minutes of stirring at ambient temperature, the yellow suspension is filtered through a number 4 sintered glass filter. The yellow solid is dried under vacuum so as to obtain 28 mg of methyl 7-(6-methoxypyridin-2-yl)-2-(methylsulfinyl)thieno[3,2-d]pyrimidine-6-carboxylate.
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
6.5 μL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

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